2-Acetyl-6-methylbenzaldehyde

Description

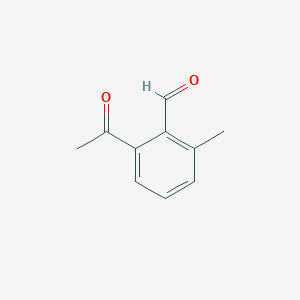

2-Acetyl-6-methylbenzaldehyde (IUPAC: this compound) is an aromatic aldehyde derivative featuring a benzaldehyde backbone substituted with an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and ketone), which enable diverse reactivity, including condensation, nucleophilic addition, and participation in heterocyclic ring formation. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, particularly as intermediates in the synthesis of complex molecules.

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-acetyl-6-methylbenzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-6H,1-2H3 |

InChI Key |

ZSSNZJCZIZAAHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as barium hydroxide or boron trifluoride etherate can further improve the reaction’s selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.

Reduction: Formation of 2-(1-hydroxyethyl)-6-methylbenzaldehyde.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-6-methylbenzaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism by which 2-Acetyl-6-methylbenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes. The presence of the acetyl and methyl groups can affect its reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Physical State | Key Properties |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀O₂ | 162.19 | Aldehyde, Acetyl, Methyl | Not reported | High reactivity at aldehyde site |

| 5-Acetyl-2-methoxybenzaldehyde | C₁₀H₁₀O₃ | 178.18 | Aldehyde, Acetyl, Methoxy | Liquid/Crystalline | Moderate polarity; hygroscopic |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Ester, Ketone, Phenyl | Crystalline solid | Stable at -20°C; low solubility |

| 2-Methoxy-6-(methylsulfanyl)benzaldehyde | C₉H₁₀O₂S | 182.24 | Aldehyde, Methoxy, Methylsulfanyl | Not reported | Sulfur-enhanced electrophilicity |

Key Observations:

- Substituent Effects: The acetyl group in this compound and 5-acetyl-2-methoxybenzaldehyde introduces electron-withdrawing effects, activating the aldehyde for nucleophilic attacks. In contrast, the methylsulfanyl group in 2-methoxy-6-(methylsulfanyl)benzaldehyde enhances electrophilicity through resonance and inductive effects .

- Stability: Methyl 2-phenylacetoacetate exhibits long-term stability when stored at -20°C, attributed to its crystalline structure and ester functionality .

Research Findings and Trends

Recent studies highlight the role of substituent positioning in tuning reactivity:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and methylsulfanyl groups (electron-donating) increase aldehyde electrophilicity, whereas acetyl groups (electron-withdrawing) stabilize intermediates in condensation reactions .

- Applications in Drug Discovery: 2,6-Disubstituted benzaldehydes are leveraged in synthesizing kinase inhibitors and antimicrobial agents, with solubility and stability being critical optimization parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.